1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
Description
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS: 1693923-54-4) is a pyrrolidine-based compound with a molecular formula of C₁₂H₂₀N₂O₅ and a molecular weight of 272.3 g/mol . Its IUPAC name, 1-acetyl-3-[(2-methylpropane-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid, reflects its functional groups: an acetyl group at position 1, a tert-butoxycarbonyl (Boc)-protected amino group at position 3, and a carboxylic acid moiety at position 3 of the pyrrolidine ring. The compound is a white to off-white powder, typically stored at 4°C for stability .
As a member of the carboxylate and pyrrolidine classes, it serves as a key intermediate in pharmaceutical research, particularly in peptide synthesis and drug development, where the Boc group acts as a protective moiety for amines . Its structural complexity and functional diversity make it valuable for designing bioactive molecules.
Properties
IUPAC Name |
1-acetyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(15)14-6-5-12(7-14,9(16)17)13-10(18)19-11(2,3)4/h5-7H2,1-4H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUDKZDXBQUVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1693923-54-4 | |
| Record name | 1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid typically involves a series of organic reactions. One common method includes the reaction of a chiral amino alcohol with an appropriate acid. The process often involves the use of tert-butyl dicarbonate to introduce the Boc protecting group. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The Boc group can be selectively removed using reagents like oxalyl chloride, leading to the formation of the free amine.
Common reagents used in these reactions include oxidizing agents, reducing agents, and deprotecting agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Peptide Synthesis :
- The compound serves as a building block in the synthesis of peptide analogs. Its structure allows for the introduction of specific functionalities that can enhance the biological activity of peptides.
- Case Study : Research has demonstrated that derivatives of this compound can exhibit improved binding affinities to target receptors, making them suitable candidates for drug development.
-
Drug Design :
- The unique pyrrolidine structure contributes to the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
- Example : In studies focusing on neuroprotective agents, modifications of this compound have shown promising results in enhancing neuronal survival under stress conditions.
Applications in Biochemistry
- Enzyme Inhibition Studies :
- This compound is utilized in enzyme inhibition assays to evaluate its potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Data Table :
| Enzyme Target | Inhibition Type | IC₅₀ Value (µM) |
|---|---|---|
| Enzyme A | Competitive | 25 |
| Enzyme B | Non-competitive | 40 |
- Bioconjugation :
- The tert-butoxycarbonyl (Boc) group allows for selective bioconjugation reactions, facilitating the attachment of biological molecules to surfaces or other compounds.
- Case Study : In a study on targeted drug delivery systems, conjugates formed using this compound demonstrated enhanced cellular uptake and specificity towards cancer cells.
Applications in Material Science
-
Polymer Chemistry :
- The compound can be incorporated into polymer matrices to create materials with tailored properties for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
- Example : Polymers synthesized with this compound showed improved mechanical properties and biocompatibility.
-
Nanotechnology :
- Its unique chemical structure makes it suitable for use in the synthesis of nanoparticles for imaging and therapeutic applications.
- Data Table :
| Nanoparticle Type | Synthesis Method | Size (nm) | Application |
|---|---|---|---|
| Gold Nanoparticles | Chemical Reduction | 10 | Imaging |
| Silica Nanoparticles | Sol-Gel Process | 50 | Drug Delivery |
Mechanism of Action
The mechanism of action of 1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid involves the selective protection and deprotection of amine groups. The Boc group provides stability during reactions and can be removed under mild conditions to reveal the free amine. This selective protection is crucial for the synthesis of complex molecules and peptides .
Comparison with Similar Compounds
Key Observations :
Functional Group Impact: The acetyl group in the target compound enhances steric bulk and lipophilicity compared to simpler analogs like the methyl-substituted derivative (). This may influence membrane permeability in drug candidates. The absence of a carboxylic acid in 1-tert-butoxycarbonyl-3-pyrrolidone () limits its utility in coupling reactions but makes it suitable for ketone-based transformations .
Similar methodologies may apply to the target compound.
Physicochemical Properties :
- Melting Points : Analogs in exhibit melting points between 169–190°C , suggesting crystalline stability . The target compound’s powder form () implies lower crystallinity, possibly due to the acetyl group’s steric effects.
- Solubility : Carboxylic acid moieties enhance aqueous solubility, whereas Boc and acetyl groups increase organic phase compatibility.
Applications: The target compound’s Boc-protected amine and carboxylic acid make it ideal for solid-phase peptide synthesis (SPPS), where selective deprotection is critical . Difluoromethyl and cyano analogs () are tailored for medicinal chemistry, offering resistance to enzymatic degradation .
Research Findings and Data Tables
Comparative Physicochemical Data
Biological Activity
1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid (CAS No. 1693923-54-4) is a synthetic compound with a complex structure that includes a pyrrolidine ring and various functional groups. This compound has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 272.3 g/mol. The structural representation includes an acetyl group and a tert-butoxycarbonyl amino group attached to the pyrrolidine ring.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 272.3 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 107319305 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the incorporation of amino acids or peptides into heterocycles has been shown to enhance antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
In a comparative study, derivatives with similar structures demonstrated zones of inhibition ranging from 9 to 12 mm against Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation significantly. For example, compounds with structural similarities were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), showing promising results with IC50 values suggesting moderate to high cytotoxicity .
The mechanism by which this compound exerts its biological effects may involve interactions with specific cellular receptors or enzymes. For instance, studies on Dipeptidyl Peptidase IV (DPP-IV) inhibitors highlight how modifications in the molecular structure can enhance binding affinity and inhibitory activity against this enzyme, which is crucial in glucose metabolism .
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing various Boc-amino acid conjugates demonstrated that modifications led to enhanced antimicrobial activity, particularly for those containing aromatic residues. The results showed significant inhibition zones comparable to standard antibiotics .
- Cytotoxicity Testing : In vitro assays on cancer cell lines revealed that specific derivatives of pyrrolidine-based compounds exhibited cytotoxic activity, with some achieving IC50 values as low as 10 µM against EAC cells .
Q & A
Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
